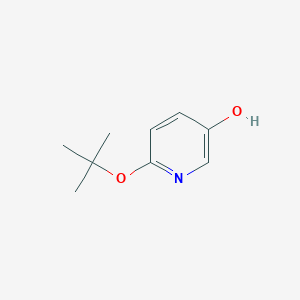

6-Tert-butoxypyridin-3-OL

Description

6-Tert-butoxypyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at the 3-position and a bulky tert-butoxy group at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol. The tert-butoxy substituent imparts significant steric hindrance and lipophilicity, influencing its solubility and reactivity in synthetic applications.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridin-3-ol |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 |

InChI Key |

MBZBTRZEDVFWJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues of 6-Tert-butoxypyridin-3-OL include:

Electronic and Steric Effects

- Its electron-donating nature via oxygen may slightly increase ring electron density.

- 6-(Trifluoromethyl)pyridin-3-OL : The -CF₃ group withdraws electrons, making the hydroxyl group more acidic (estimated pKa ~4–5 vs. ~8–9 for tert-butoxy analogue) and the ring more electrophilic .

- 6-Iodo-5-methoxypyridin-3-ol : Iodine’s polarizability and size enhance reactivity in Suzuki or Ullmann couplings, while the methoxy group donates electrons, stabilizing the ring .

Research Findings and Trends

- Steric vs. Electronic Trade-offs : Bulky groups like tert-butoxy limit reaction rates but improve selectivity in multi-step syntheses. In contrast, smaller substituents (e.g., -CF₃) prioritize electronic effects over steric control .

- Solubility and LogP : The tert-butoxy group increases LogP (lipophilicity), reducing aqueous solubility compared to methoxy or pyrrolidinyl derivatives. This property may influence bioavailability in drug design .

- Safety Profiles : While specific data for this compound is unavailable, analogues like 6-(Trifluoromethyl)pyridin-3-OL are flagged for hazards (e.g., skin irritation), suggesting substituents critically impact toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.